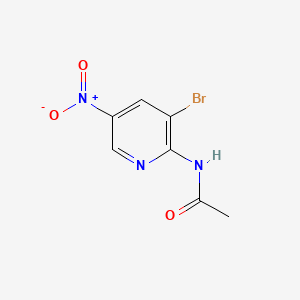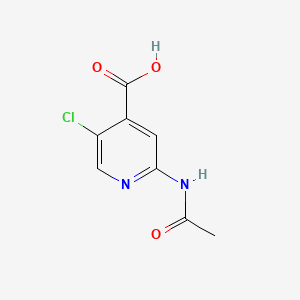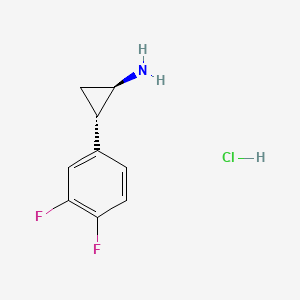![molecular formula C9H13FO B571712 Bicyclo[2.2.2]octane-1-carbonyl fluoride CAS No. 116935-86-5](/img/structure/B571712.png)
Bicyclo[2.2.2]octane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bicyclo[2.2.2]octane” is a molecule that features two joined rings . The bridgehead atoms are the carbons from which three bonds radiate . The molecular weight of “Bicyclo[2.2.2]octane” is 110.1968 .
Synthesis Analysis
The synthesis of enantiopure bicyclo[3.2.1]octane systems involves an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3 . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.2]octane” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “Bicyclo[2.2.2]octane” involve gas phase thermochemistry data and reaction thermochemistry data .Physical And Chemical Properties Analysis
The physical and chemical properties of “Bicyclo[2.2.2]octane” involve gas phase thermochemistry data and condensed phase thermochemistry data .Safety and Hazards
Propiedades
IUPAC Name |
bicyclo[2.2.2]octane-1-carbonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXGPWZIBNQHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664501 |
Source


|
| Record name | Bicyclo[2.2.2]octane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-1-carbonyl fluoride | |
CAS RN |
116935-86-5 |
Source


|
| Record name | Bicyclo[2.2.2]octane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)




![2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B571643.png)



![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)